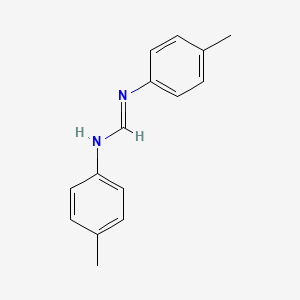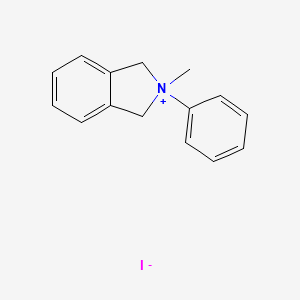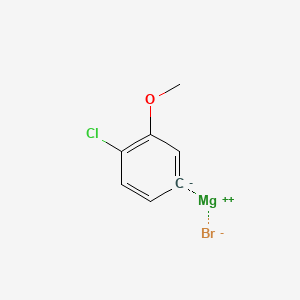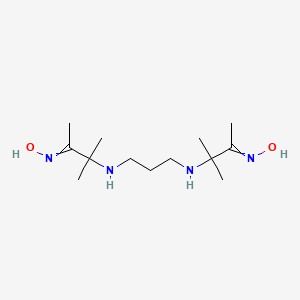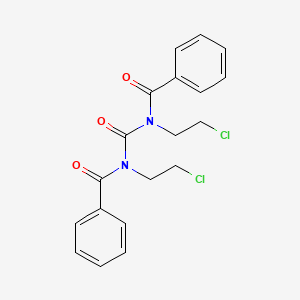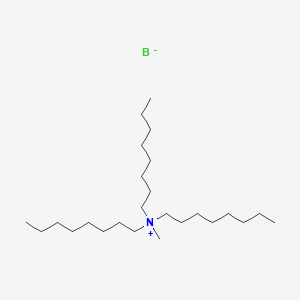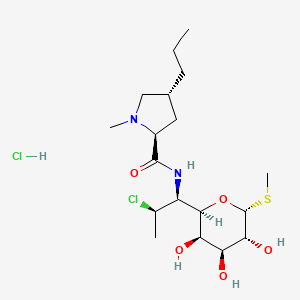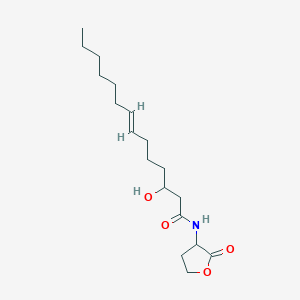
Small bacteriocin
描述
Small bacteriocins are antimicrobial peptides produced by bacteria and archaea. These peptides are ribosomally synthesized and exhibit a broad spectrum of activity against various bacterial strains. They are known for their high specificity, low cytotoxicity, and stability under different environmental conditions. Small bacteriocins are considered potential alternatives to traditional antibiotics, especially in the fight against multidrug-resistant bacteria .
准备方法
Synthetic Routes and Reaction Conditions: Small bacteriocins are typically synthesized through ribosomal pathways in the producing bacteria. The synthesis involves the translation of specific genes encoding the bacteriocin peptides. The peptides are then post-translationally modified to achieve their active forms. Common methods for synthesizing small bacteriocins include:
Fermentation: Bacteria are cultured in nutrient-rich media under controlled conditions to produce bacteriocins.
Industrial Production Methods: Industrial production of small bacteriocins involves large-scale fermentation processes. The bacteria are grown in bioreactors, and the bacteriocins are extracted and purified using advanced chromatographic techniques. The incorporation of bacteriocins into nanoparticles for targeted delivery is also being explored to enhance their effectiveness and minimize potential toxic side effects .
化学反应分析
Types of Reactions: Small bacteriocins undergo various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which stabilize the peptide structure.
Reduction: The breaking of disulfide bonds to form free thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted to modify the bacteriocin’s activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Site-directed mutagenesis techniques are used to introduce specific amino acid substitutions.
Major Products: The major products formed from these reactions are modified bacteriocins with enhanced or altered antimicrobial activity. These modifications can improve the stability, specificity, and spectrum of activity of the bacteriocins .
科学研究应用
Small bacteriocins have a wide range of scientific research applications, including:
Chemistry: Used as model peptides to study protein folding, stability, and interactions.
Biology: Employed in microbiome modulation and as tools to study bacterial competition and communication.
Medicine: Potential therapeutic agents for treating infections caused by multidrug-resistant bacteria. .
Industry: Used as natural preservatives in food packaging to inhibit the growth of spoilage and pathogenic microorganisms. .
作用机制
The mechanism of action of small bacteriocins involves:
Membrane Disruption: Bacteriocins interact with the bacterial cell membrane, causing pore formation and cell lysis.
Cell Wall Biosynthesis Inhibition: Some bacteriocins inhibit the synthesis of bacterial cell walls, leading to cell death.
Targeting Specific Receptors: Bacteriocins bind to specific receptors on the bacterial cell surface, disrupting essential cellular processes
相似化合物的比较
Small bacteriocins can be compared with other antimicrobial peptides such as:
Lantibiotics: These are post-translationally modified peptides with unique thioether bridges.
Uniqueness: Small bacteriocins are unique due to their high specificity, low cytotoxicity, and stability under various environmental conditions. Their ability to be modified for enhanced activity makes them versatile tools in scientific research and potential therapeutic agents .
属性
IUPAC Name |
(E)-3-hydroxy-N-(2-oxooxolan-3-yl)tetradec-7-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFGXWHLLUVRK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-17-3 | |
| Record name | Small bacteriocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


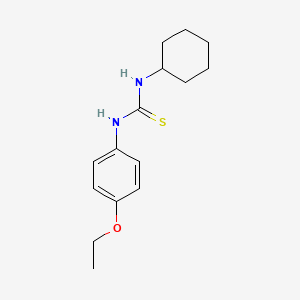
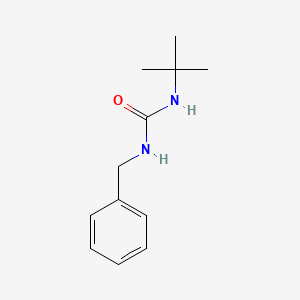
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
![9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole](/img/structure/B3336002.png)
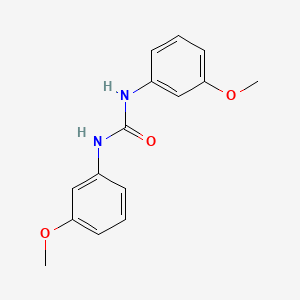
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
